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molecular formula C7H9ClN2 B2398678 5-Chloro-3-ethylpyridin-2-amine CAS No. 1314514-86-7

5-Chloro-3-ethylpyridin-2-amine

Cat. No. B2398678
M. Wt: 156.61
InChI Key: QBDUINULKYLDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073858B2

Procedure details

2-Amino-3-ethylpyridine (Wonda Science, CAS[42753-67-3]; 12.2 g, 0.1 mol) is dissolved by stirring in 500 ml of ethyl acetate with 10 ml DMF. A thermometer is placed in the solution to monitor temperature. N-Chlorosuccinimide (13.3 g, 0.1 mol) is added in several portions to keep the solution at room temperature. The solution becomes dark in color and is stirred at room temperature overnight. The supernatant is decanted from the dark solids that formed and transferred to a separatory funnel. The organic solution is washed with 500 ml saturated aqueous sodium bisulfite and then 500 ml brine. The organic layer is dried with MgSO4 and concentrated on a rotovap. The dark brown crude product is chromatographed on 500 g of flash silica-gel eluting with 35% EtOAc/Hexanes. Concentration of the appropriate fractions on a rotovap gives a light-tan oil. The oil is dissolved in hexanes and decolorized with activated carbon. The solvent is cooled to −20° C. and the solid which forms is isolated by filtration to give the product as a flaky off-white solid. (MP 67-68° C.).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH2:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.CN(C=O)C.[Cl:15]N1C(=O)CCC1=O>C(OCC)(=O)C>[NH2:1][C:2]1[C:7]([CH2:8][CH3:9])=[CH:6][C:5]([Cl:15])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
NC1=NC=CC=C1CC
Step Two
Name
Quantity
13.3 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The supernatant is decanted from the dark solids
CUSTOM
Type
CUSTOM
Details
that formed
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
The organic solution is washed with 500 ml saturated aqueous sodium bisulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotovap
CUSTOM
Type
CUSTOM
Details
The dark brown crude product is chromatographed on 500 g of flash silica-gel
WASH
Type
WASH
Details
eluting with 35% EtOAc/Hexanes
CUSTOM
Type
CUSTOM
Details
Concentration of the appropriate fractions on a rotovap gives a light-tan oil
TEMPERATURE
Type
TEMPERATURE
Details
The solvent is cooled to −20° C.
CUSTOM
Type
CUSTOM
Details
the solid which forms is isolated by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC=C(C=C1CC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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